molecular formula C6H12O10P- B1239915 6-O-phosphono-D-gluconate

6-O-phosphono-D-gluconate

Cat. No.: B1239915
M. Wt: 275.13 g/mol
InChI Key: BIRSGZKFKXLSJQ-SQOUGZDYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

6-phospho-D-gluconate is a monocarboxylic acid anion resulting from the removal of a proton from the carboxy group of 6-phospho-D-gluconic acid. It is a carbohydrate acid derivative anion and a monocarboxylic acid anion. It derives from a D-gluconate. It is a conjugate base of a 6-phospho-D-gluconic acid. It is a conjugate acid of a 6-phosphonatooxy-D-gluconate.

Scientific Research Applications

Enzymatic Activity and Metabolism

6-O-phosphono-D-gluconate has been the subject of research due to its involvement in enzymatic reactions and metabolic pathways. Adams et al. (1976) demonstrated that a phosphonate analogue of glucose 6-phosphate is a substrate for yeast glucose 6-phosphate dehydrogenase, indicating its potential role in glucose metabolism (Adams, Harrison, Inch, & Rich, 1976). Similarly, Roach and Harrison (1981) found that the phosphonate analogue of gluconate 6-phosphate is a substrate for yeast gluconate 6-phosphate dehydrogenase (Roach & Harrison, 1981).

Tabita and McFadden (1972) discovered that 6-phospho-D-gluconate inhibits ribulose-1,5-diphosphate carboxylase from various sources, suggesting its regulatory role in photosynthesis and plant metabolism (Tabita & McFadden, 1972).

Biochemical Synthesis and Applications

Research on this compound also extends to its synthesis and use in studying biochemical pathways. Marechal et al. (1981) synthesized phosphono analogues of certain compounds, highlighting the utility of phosphonates in understanding enzyme-substrate interactions (Marechal, Froussios, Level, & Azerad, 1981).

In another study, Casero et al. (1996) focused on the stereoselective synthesis of phosphono analogues, providing insights into the structural aspects of biochemical molecules (Casero, Cipolla, Lay, Nicotra, Panza, & Russo, 1996).

Environmental and Chemical Research

This compound has been studied in environmental and chemical contexts as well. For instance, Nowack (2003) explored the environmental chemistry of phosphonates, which can provide insights into the behavior of compounds like this compound in natural systems (Nowack, 2003).

Additionally, Gunasekaran et al. (1996) examined the use of calcium gluconate in enhancing corrosion inhibition, where the understanding of phosphonates like this compound is crucial (Gunasekaran, Palaniswamy, Apparao, & Muralidharan, 1996).

Properties

Molecular Formula

C6H12O10P-

Molecular Weight

275.13 g/mol

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexanoate

InChI

InChI=1S/C6H13O10P/c7-2(1-16-17(13,14)15)3(8)4(9)5(10)6(11)12/h2-5,7-10H,1H2,(H,11,12)(H2,13,14,15)/p-1/t2-,3-,4+,5-/m1/s1

InChI Key

BIRSGZKFKXLSJQ-SQOUGZDYSA-M

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)OP(=O)(O)O

SMILES

C(C(C(C(C(C(=O)[O-])O)O)O)O)OP(=O)(O)O

Canonical SMILES

C(C(C(C(C(C(=O)[O-])O)O)O)O)OP(=O)(O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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